N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide
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Overview
Description
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide is a chemical compound with the molecular formula C15H12N2O3. It is known for its unique structure, which includes a benzoxazine ring fused with a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide typically involves the cyclization of alpha-bromoalkanoic acid ethyl esters with 2-amino-5-nitrophenol, followed by reduction of the nitro group using iron powder and ammonium chloride at reflux temperature . The resulting aniline derivatives are then reacted with commercially available aryl sulfonyl chlorides to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amine.
Substitution: The benzoxazine ring allows for substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are frequently used for nitro group reduction.
Substitution: Aryl sulfonyl chlorides are used for substitution reactions involving the benzoxazine ring.
Major Products
The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bromodomain inhibitor, which can regulate gene expression.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide involves its interaction with bromodomain-containing proteins (BRDs). These proteins recognize acetylated lysine residues on histones, influencing gene expression. By inhibiting BRDs, the compound can downregulate the expression of oncogenes such as c-Myc, leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide: Shares a similar benzoxazine structure but includes a sulfonamide group.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains a glucoside moiety, making it more hydrophilic.
Uniqueness
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide is unique due to its specific benzamide and benzoxazine fusion, which imparts distinct chemical properties and biological activities. Its ability to inhibit bromodomain-containing proteins sets it apart from other similar compounds .
Properties
CAS No. |
90814-95-2 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)benzamide |
InChI |
InChI=1S/C15H12N2O3/c18-14-9-20-13-8-11(6-7-12(13)17-14)16-15(19)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |
InChI Key |
QXSOUCFSEUPWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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